molecular formula C15H15NO3 B4400389 benzyl N-(3-methoxyphenyl)carbamate

benzyl N-(3-methoxyphenyl)carbamate

Cat. No.: B4400389
M. Wt: 257.28 g/mol
InChI Key: QLUWJXPQEAAOAF-UHFFFAOYSA-N
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Description

Benzyl N-(3-methoxyphenyl)carbamate is a chemical compound of interest in medicinal chemistry and organic synthesis, with the molecular formula C15H16N2O3. It features a carbamate functional group, a privileged scaffold in drug discovery due to its ability to interact with a wide range of enzymes and receptors . The structure incorporates a 3-methoxyphenyl moiety, a common pharmacophore found in compounds targeting neurological and infectious diseases. While direct biological data for this specific compound is limited in the public domain, the carbamate group is a key structural component in several classes of bioactive molecules. For instance, carbamate derivatives are extensively investigated as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, targets for Alzheimer's disease therapy . Similarly, novel (3-benzyl-5-hydroxyphenyl)carbamate analogs have demonstrated potent in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting the therapeutic potential of this chemical class . The mechanism of action for carbamates often involves interaction with serine residues in the active sites of enzymes, acting as pseudo-irreversible inhibitors . This reagent serves as a versatile building block for the design and synthesis of novel compounds for pharmaceutical research and development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(3-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-14-9-5-8-13(10-14)16-15(17)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWJXPQEAAOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(3-methoxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzyl (3-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

Benzyl N-(3-methoxyphenyl)carbamate serves as a crucial building block in organic synthesis. It facilitates the creation of more complex molecules through various chemical reactions, including:

  • Synthesis of Complex Molecules : The compound is utilized in the synthesis of derivatives that exhibit diverse biological activities.
  • Reaction Pathways : It can undergo oxidation and reduction reactions, allowing for the modification of its structure to enhance efficacy in biological applications.

Table 1: Summary of Chemical Reactions

Reaction TypeDescription
OxidationCan be oxidized using agents like potassium permanganate or chromium trioxide.
ReductionReduced using lithium aluminum hydride or sodium borohydride.
SubstitutionUndergoes nucleophilic substitution, replacing benzyl or methoxyphenyl groups.

Biological Research Applications

In biological research, this compound is studied for its potential therapeutic effects. Its interaction with cellular processes makes it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that related compounds show inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, which is critical for developing inhibitors against viral proteases .

Case Study: Antitubercular Activity

A series of studies on 3-hydroxyphenylcarbamates demonstrated their inhibitory activity against various strains of M. tuberculosis, with minimal cytotoxicity observed in cell lines . This highlights the potential for this compound derivatives as new antitubercular agents.

Medicinal Applications

The medicinal potential of this compound is currently being explored in drug development:

  • Pharmacological Properties : Ongoing research aims to understand its pharmacokinetics and pharmacodynamics, which are essential for assessing its suitability as a therapeutic agent.
  • Targeted Drug Design : The compound's ability to modulate enzyme activity positions it as a candidate for designing targeted therapies for diseases such as cancer and infectious diseases.

Industrial Applications

In industrial chemistry, this compound is used as an intermediate in the synthesis of other chemicals:

  • Material Development : It contributes to the development of new materials with specific properties tailored for industrial applications.
  • Chemical Manufacturing : Its role as an intermediate facilitates the production of various industrial chemicals, enhancing efficiency in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of benzyl N-(3-methoxyphenyl)carbamate involves its role as a protecting group. The carbamate group reduces the nucleophilicity of the amine, preventing unwanted side reactions during synthesis. The benzyl group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzyl Carbamates

Key Observations :

  • Synthetic Efficiency : The target compound (94% yield) outperforms tert-butyl derivatives (e.g., 16% yield for tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate in ) due to optimized coupling conditions .
  • Thermal Stability : Higher melting points in analogs like 2m (103.5–105.0°C) suggest greater crystallinity compared to the oily target compound, likely due to rigid substituents like benzyloxy groups .

tert-Butyl and Methyl Carbamates

Table 2: Comparison with tert-Butyl and Methyl Derivatives
Compound Name Protecting Group Substituent(s) Biological Activity/Notes
Benzyl N-(3-methoxyphenyl)carbamate Benzyl 3-methoxy-phenyl Potential antimetastatic agent (PC-3M-CT+ cells)
tert-Butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) tert-Butyl 3-methoxy-phenyl, thiazole Lower yield (16%); used in VHL ligand studies
Methyl (3-hydroxyphenyl)carbamate Methyl 3-hydroxy-phenyl Higher solubility due to hydroxyl group; GHS-compliant safety profile

Key Observations :

  • Protecting Group Stability : tert-Butyl carbamates (e.g., 42g) are more resistant to hydrolysis than benzyl derivatives but require harsher deprotection conditions (e.g., strong acids) .
  • Biological Relevance : The benzyl group in the target compound enhances antimetastatic activity compared to phenyl analogs (e.g., compound 5 in ) due to improved hydrophobic interactions .

Functionalized Carbamates in Drug Discovery

  • Hybrid Structures: (E)-N-(4-((Benzyl(methyl)amino)methyl)phenyl)-3-(3-methoxyphenyl)acrylamide () combines carbamate and acrylamide moieties, showing neuroprotective and cholinergic activity. This highlights the versatility of 3-methoxyphenyl carbamates in multitarget drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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